N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBGXHQBWKOLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole-pyridine intermediate with a thiol compound under basic conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with tert-butyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide have shown significant growth inhibition against various cancer cell lines. In particular, one study reported that a related oxadiazole compound demonstrated percent growth inhibitions of approximately 86% against certain cancer cell lines such as SNB-19 and OVCAR-8 .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory drugs. The computational models indicate that further structural optimizations could enhance its efficacy .
Antimicrobial Activity
Broad-spectrum Antimicrobial Effects
Research has shown that compounds with similar structural features to this compound possess antimicrobial properties. For example, a series of related compounds were synthesized and evaluated for their activity against various pathogens, including strains of Candida and Mycobacterium tuberculosis. Some derivatives exhibited greater efficacy than standard treatments like fluconazole .
Synthetic Applications
Synthesis of Novel Compounds
this compound serves as a versatile building block in the synthesis of more complex molecules. It can be utilized in the preparation of new derivatives with enhanced biological activities by modifying the pyridine or oxadiazole components through various chemical reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the growth of pathogens by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations and properties of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and its analogs:
*Calculated based on molecular formula.
Key Observations
Substituent Effects on Bioactivity :
- The 4-acetamidophenyl-substituted analog () demonstrated significant anti-S. aureus activity (MIC: 63 µg/mL), attributed to the electron-withdrawing acetamide group enhancing membrane penetration .
- The tert-butyl group in the target compound may improve metabolic stability compared to aromatic substituents (e.g., chlorophenyl in ) but could reduce aqueous solubility .
Synthetic Routes :
- Most analogs, including the target compound, are synthesized via S-alkylation of oxadiazole-2-thiones with chloroacetamides (e.g., ). This method is regioselective and yields stable sulfanyl linkages .
Spectroscopic Characterization :
- The –S–CH2– moiety in these compounds consistently shows a singlet at δ 4.50–4.60 ppm in $^1$H-NMR spectra (e.g., ).
- Tert-butyl groups typically exhibit sharp singlets at δ 1.20–1.40 ppm, distinguishing them from aromatic substituents .
Thermal Properties :
- Melting points for analogs with flexible alkyl chains (e.g., propanamide in ) are lower (134–178°C) than those with rigid aromatic systems, suggesting tert-butyl substitution may further depress melting points .
Biological Activity
N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an acetamide moiety, which is further linked to a pyridinyl-substituted 1,3,4-oxadiazole via a sulfanyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives of this class have shown significant activity against various bacterial strains. A comparative study indicated that compounds with similar structures exhibited strong bactericidal effects against Gram-positive and Gram-negative bacteria. Specifically, some derivatives demonstrated Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines (e.g., HEK293) revealed that this compound exhibited low cytotoxicity at therapeutic concentrations. The IC50 values for various cell lines were determined to be significantly higher than the concentrations required for antimicrobial activity, suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) |
|---|---|
| HEK293 | >100 |
| A549 | >100 |
| HepG2 | >100 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary docking studies suggest that it may interact with specific protein targets involved in bacterial metabolism and cell wall synthesis. This interaction could inhibit vital processes in bacterial cells, leading to their death.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis, N-tert-butyl derivatives were synthesized and tested. The results indicated that these compounds had promising activity with IC50 values ranging from 1.35 to 2.18 µM against the pathogen. Further analysis revealed that certain compounds could inhibit biofilm formation and showed synergistic effects when combined with existing antibiotics .
Case Study 2: Cytotoxicity and Selectivity
Another research effort focused on assessing the selectivity of N-tert-butyl derivatives towards cancer cell lines compared to normal cells. The findings indicated that while exhibiting significant anti-cancer activity against A549 lung cancer cells (IC50 = 15 µM), these compounds maintained a favorable safety profile with minimal toxicity towards normal human cells .
Q & A
Q. What synthetic methodologies are commonly used to prepare N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
The synthesis typically involves:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a carbohydrazide intermediate under reflux with reagents like POCl₃ or H₂SO₄ .
- Step 2: Thiolation of the oxadiazole ring using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent to introduce the sulfanyl group .
- Step 3: Alkylation of the sulfanyl group with 2-bromo-N-tert-butylacetamide in the presence of a base (e.g., K₂CO₃) in acetone or DMF . Purification is achieved via recrystallization (ethanol/water) or column chromatography. Yield optimization often requires controlled temperature (60–80°C) and inert atmospheres .
Q. How is the compound characterized structurally and analytically?
Key techniques include:
- ¹H/¹³C NMR: Peaks for pyridinyl protons (δ 8.5–9.0 ppm), oxadiazole C=S (δ 165–170 ppm), and tert-butyl groups (δ 1.2–1.4 ppm) .
- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–700 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) consistent with the molecular formula C₁₄H₁₇N₄O₂S .
- Elemental Analysis: Confirmation of C, H, N, and S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?
- Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via slow evaporation (acetonitrile/chloroform) are analyzed using SHELXL for refinement. Key parameters include R-factor (<0.05), thermal displacement ellipsoids, and hydrogen bonding networks (e.g., N–H⋯O interactions) .
- Twinned Data Handling: For poorly diffracting crystals, SHELXD is used for structure solution via dual-space algorithms, followed by TWIN refinement in SHELXL to address pseudo-merohedral twinning .
Q. How does the compound modulate enzymatic targets like EGFR or LOX, and what contradictions exist in bioactivity data?
- EGFR Inhibition: Pyridinyl-oxadiazole derivatives exhibit IC₅₀ values <1 μM by binding to the ATP pocket via hydrogen bonds (pyridine N–H⋯O) and hydrophobic interactions (tert-butyl group) .
- LOX Inhibition: Discrepancies in IC₅₀ values (e.g., 2–10 μM) across studies may arise from assay conditions (pH, substrate concentration) or stereochemical impurities. Resolution requires chiral HPLC purification and standardized LOX assays (e.g., linoleic acid substrate at pH 9.0) .
Q. What computational methods predict structure-activity relationships (SAR) for optimizing bioactivity?
- Docking Studies (AutoDock Vina): The pyridinyl group’s orientation in the EGFR binding pocket correlates with ∆G values (<-9 kcal/mol). Modifying the tert-butyl group to cyclopropyl improves logP (2.5 vs. 3.1) without losing potency .
- MD Simulations (GROMACS): Simulations (100 ns) reveal stable binding with RMSD <2 Å, but entropy penalties from rigid oxadiazole rings may limit affinity. Introducing flexible linkers (e.g., –CH₂–) is proposed to enhance entropy-enthalpy balance .
Q. How are spectroscopic and chromatographic artifacts addressed during purity analysis?
- HPLC-DAD/MS: Gradient elution (ACN/0.1% TFA) identifies impurities (e.g., unreacted thiol intermediates) via retention time shifts and UV-Vis spectra (λ = 254 nm). Mass tags confirm degradation products (e.g., oxadiazole ring opening at m/z 180) .
- NMR Solvent Peaks: Residual DMSO-d₆ (δ 2.5 ppm) can mask acetamide protons. Use of CDCl₃ or deuterated acetone avoids this .
Methodological Notes
- Contradictions in Synthesis Yields: Higher yields (70–80%) are reported with K₂CO₃ in acetone vs. NaH in THF (50–60%) due to better solubility of intermediates .
- Bioactivity Variability: Differences in IC₅₀ values for BChE inhibition (e.g., 8 μM vs. 15 μM) may stem from enzyme sources (human vs. equine) or substrate concentrations. Standardization using recombinant enzymes is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
